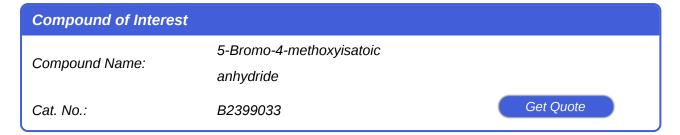


5-Bromo-4-methoxyisatoic Anhydride: A Technical Overview for Chemical Researchers

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For researchers, scientists, and professionals in drug development, **5-Bromo-4-methoxyisatoic anhydride** presents itself as a valuable heterocyclic building block. Its distinct substitution pattern offers potential for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a summary of its chemical properties, a representative synthetic approach, and an overview of its potential reactivity, based on available data and established principles of isatoic anhydride chemistry.

Core Chemical Properties

5-Bromo-4-methoxyisatoic anhydride (CAS Number: 1427368-55-5) is a substituted aromatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized from available sources.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO ₄	CymitQuimica[1]
Molecular Weight	272.05 g/mol	CymitQuimica[1]
Appearance	Light red to off-white powder	CymitQuimica[1]
Purity	Typically available at ≥95%	CymitQuimica[1]



Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

Spectroscopic Characterization

Detailed experimental spectra for **5-Bromo-4-methoxyisatoic anhydride** are not currently available in public spectral databases. However, based on the structure, the expected spectroscopic features can be predicted:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and methoxy substituents, as well as a characteristic signal for the methoxy group's protons.
- 13C NMR: The carbon NMR spectrum would display unique resonances for the carbonyl carbons of the anhydride ring, the aromatic carbons, and the methoxy carbon.
- IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands, typical for an acid anhydride, likely in the region of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. Other significant peaks would include C-O stretching for the ether and anhydride groups, and C-H stretching for the aromatic ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Bromo-4-methoxyisatoic anhydride** is not described in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted isatoic anhydrides. One common approach involves the cyclization of the corresponding anthranilic acid derivative using a phosgene equivalent.

Representative Synthetic Protocol (Hypothetical):



Reaction: Synthesis of **5-Bromo-4-methoxyisatoic anhydride** from 2-amino-5-bromo-4-methoxybenzoic acid.

Materials:

- 2-amino-5-bromo-4-methoxybenzoic acid
- Triphosgene
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dioxane)
- Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid in the anhydrous solvent under an inert atmosphere.
- With vigorous stirring, add a solution of triphosgene (in a stoichiometric amount, typically around 0.3-0.4 equivalents relative to the anthranilic acid) in the same anhydrous solvent dropwise to the suspension at room temperature.
- After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
- The product, **5-Bromo-4-methoxyisatoic anhydride**, is expected to precipitate out of the solution.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system.



Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic substance and should be handled with extreme care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Potential Applications

Isatoic anhydrides are versatile intermediates in organic synthesis. The presence of the bromine atom and the electron-donating methoxy group on the aromatic ring of **5-Bromo-4-methoxyisatoic anhydride** can influence its reactivity and provide handles for further functionalization.

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilamides and other heterocyclic systems. Common reactions of isatoic anhydrides include:

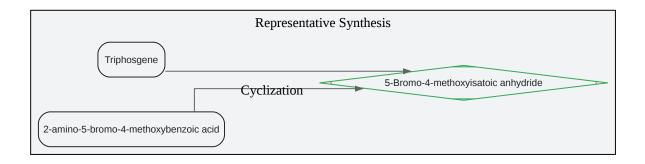
- Reaction with Amines: Leads to the formation of N-substituted anthranilamides, which are precursors to various pharmaceuticals and bioactive compounds.
- Reaction with Alcohols: Results in the formation of anthranilate esters.
- Reaction with Grignard Reagents: Can be used to synthesize substituted guinazolinones.

The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build larger molecular scaffolds. The methoxy group can also be a site for chemical modification, such as demethylation to reveal a hydroxyl group.

Visualizing Chemical Logic and Workflows

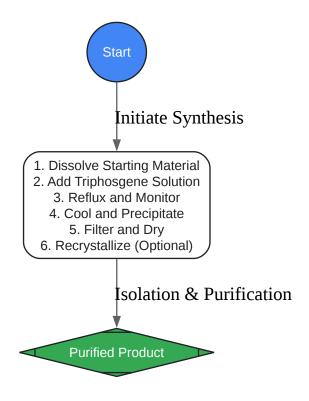
To aid in the conceptualization of the synthesis and reactivity of **5-Bromo-4-methoxyisatoic anhydride**, the following diagrams are provided.





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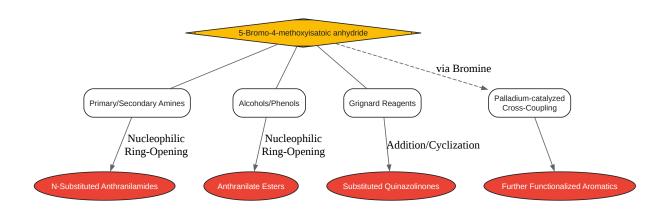
Caption: Synthetic pathway to **5-Bromo-4-methoxyisatoic anhydride**.



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Caption: General experimental workflow for synthesis.





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Caption: Potential reactivity pathways of the target molecule.

Safety and Handling

As with all laboratory chemicals, **5-Bromo-4-methoxyisatoic anhydride** should be handled with care. Based on safety data for similar compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes[2][3][4][5][6]. Standard laboratory safety practices, including the use of personal protective equipment, are recommended. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

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